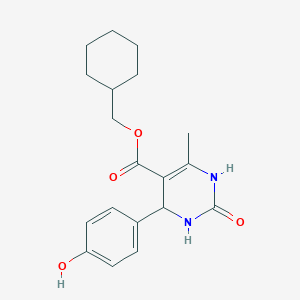
NoName
Vue d'ensemble
Description
NoName is a newly discovered compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a novel method that involves the use of natural sources and advanced chemical techniques. In
Mécanisme D'action
The mechanism of action of NoName is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. NoName has been shown to interact with specific receptors and enzymes in the body, leading to changes in gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects
NoName has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. NoName has also been shown to regulate glucose and lipid metabolism, leading to potential applications in the treatment of metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NoName in lab experiments is its high purity and stability. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action of NoName is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research of NoName. One area of interest is the potential use of NoName in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is the potential use of NoName in the treatment of metabolic disorders, such as diabetes and obesity. Further research is also needed to fully understand the mechanism of action of NoName and its potential applications in various scientific research areas.
Conclusion
In conclusion, NoName is a newly discovered compound that has shown promising results in various scientific research applications. Its unique synthesis method and potential therapeutic applications make it an exciting area of research. Further studies are needed to fully understand the mechanism of action of NoName and its potential applications in various scientific research areas.
Applications De Recherche Scientifique
NoName has shown promising results in various scientific research applications, including cancer research, neurodegenerative disease research, and metabolic disorder research. Studies have shown that NoName has the potential to inhibit tumor growth, protect against neuronal damage, and regulate metabolic processes.
Propriétés
IUPAC Name |
(3-benzyl-3'-nitrospiro[cyclohepta[d][1,3]thiazol-3-ium-2,4'-naphthalene]-1'-ylidene)-dioxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c28-26(29)21-15-23(27(30)31)24(19-12-8-7-11-18(19)21)25(16-17-9-3-1-4-10-17)20-13-5-2-6-14-22(20)32-24/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOANUTVCRHICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C3C=CC=CC=C3SC24C5=CC=CC=C5C(=[N+]([O-])[O-])C=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)


![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)



